molecular formula C20H24N2O4S B5478681 4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide

4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B5478681
M. Wt: 388.5 g/mol
InChI Key: JWIROXQAPBXHMO-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a piperidine ring, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactionsThe methoxy group can be introduced via methylation reactions using reagents like methyl iodide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the methoxy and phenyl groups can contribute to the overall stability and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
  • N-allyl-4-methylbenzenesulfonamide
  • Pyrrolidine derivatives

Uniqueness

4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring distinguishes it from other sulfonamides, providing additional sites for interaction with biological targets and enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

4-methoxy-N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-21(16-9-5-3-6-10-16)27(24,25)17-11-12-19(26-2)18(15-17)20(23)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIROXQAPBXHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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